[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol
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Overview
Description
“[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol” is a chemical compound with the molecular formula C9H10BrF3N2O. It has a molecular weight of 256.02 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a bromine atom, a methyl(2,2,2-trifluoroethyl)amino group, and a methanol group .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3. It has a boiling point of 186.3±40.0 °C at 760 mmHg. The vapor pressure is 0.9±0.3 mmHg at 25°C. The enthalpy of vaporization is 40.5±3.0 kJ/mol. The flash point is 66.4±27.3 °C. The index of refraction is 1.480 .Scientific Research Applications
1. TSPO Targeting for Imaging and Therapy The compound has been identified as a potential ligand for the translocator protein (TSPO) . TSPO is a transmembrane mitochondrial protein that is highly expressed in inflammation, immune modulation, and cell proliferation . The compound’s high affinity for TSPO makes it an ideal target for imaging and therapy .
Structural Modification of TSPO Ligands
The compound has been used to optimize acetamidobenzoxazolone-based TSPO ligands by structural modification . This helps to overcome the limitations of TSPO ligands of the first two generations, such as nonspecificity and polymorphism .
Drug Likeness and Bioactivity Analysis
The compound has been used in drug likeness and bioactivity analysis . Both analogs follow all the five Lipinski rules and three Jogersen’s rules predicting their drug likeness .
Blood-Brain Barrier Penetration
The compound has been used to predict blood-brain barrier penetration . This is important for TSPO ligands as it affects their ability to reach their target in the brain .
Serum Binding
The compound has been used to predict serum binding . This is important as it affects the compound’s distribution in the body .
SPECT Agent
The compound has been used as a SPECT (Single Photon Emission Computed Tomography) agent . A biodistribution study on BALB/c mice showed uptake of the compound in TSPO rich organs and appropriate pharmacokinetics of excretion and release for a SPECT agent .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that they bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s known that sulfoximine, a group that this compound is a part of, could be a bioisostere of sulfones and sulfonamides with enhanced adme properties .
Result of Action
Indole derivatives, which this compound is a part of, are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, a process that this compound might be a part of, is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
[5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c1-15(5-9(11,12)13)8-6(4-16)2-7(10)3-14-8/h2-3,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQVHGNVXTFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=C(C=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol |
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